5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-
Overview
Description
5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl-: is a heterocyclic compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom The thione form of tetrazoles is more stable due to the presence of a sulfur atom double-bonded to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- typically involves the reaction of phenyl isothiocyanate with sodium azide in an aqueous medium. The reaction mixture is refluxed, and the product is isolated by filtration and acidification . The general reaction scheme is as follows:
C6H5NCS+NaN3→C6H5N4S+NaCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione form to the thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted tetrazoles.
Scientific Research Applications
Chemistry:
Coordination Chemistry: The compound can act as a ligand to form complexes with various metals, which are studied for their structural and catalytic properties.
Materials Science:
Biology and Medicine:
Anticancer Activity: Some derivatives of this compound have shown potential anticancer properties against various cell lines.
Antimicrobial Activity: The compound and its derivatives are studied for their antimicrobial properties.
Industry:
Catalysis: The compound is used as a catalyst in various organic reactions.
Sensors: It is used in the development of chemical sensors for detecting metal ions.
Mechanism of Action
The mechanism of action of 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can alter the electronic properties of the metal center, enhancing its catalytic activity. In biological systems, the compound can interact with cellular targets, leading to the inhibition of specific enzymes or pathways involved in disease progression .
Comparison with Similar Compounds
- 1-Phenyl-1,4-dihydro-5H-tetrazole-5-thione
- 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
- 1-(2-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione
Comparison:
- Uniqueness: 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- is unique due to the presence of a methyl group at the 1-position and a phenyl group at the 4-position. These substituents can influence the compound’s reactivity and coordination behavior.
- Reactivity: The presence of different substituents can affect the stability and reactivity of the compound. For example, methoxy-substituted derivatives may have different electronic properties compared to the phenyl-substituted compound .
Properties
IUPAC Name |
1-methyl-4-phenyltetrazole-5-thione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c1-11-8(13)12(10-9-11)7-5-3-2-4-6-7/h2-6H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEVPUUUCHKGPEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)N(N=N1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345631 | |
Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1455-91-0 | |
Record name | 5H-Tetrazole-5-thione, 1,4-dihydro-1-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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